molecular formula C14H12ClN3O2S2 B2702259 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034597-38-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2702259
CAS No.: 2034597-38-9
M. Wt: 353.84
InChI Key: DJSGJURCUXLDII-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzothiadiazole core substituted at position 5 with a carboxamide group. The amide nitrogen is further functionalized with a 2-methoxyethyl chain bearing a 5-chlorothiophen-2-yl moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, enabling diverse non-covalent interactions (e.g., π-stacking, hydrogen bonding).

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S2/c1-20-11(12-4-5-13(15)21-12)7-16-14(19)8-2-3-9-10(6-8)18-22-17-9/h2-6,11H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGJURCUXLDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a substitution reaction, where a chlorinated thiophene derivative reacts with the benzo[c][1,2,5]thiadiazole core.

    Attachment of the methoxyethyl group: This step involves the reaction of the intermediate compound with a methoxyethylating agent under controlled conditions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological molecules, potentially inhibiting specific enzymes or pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Modifications

DS 103-282 (5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole)
  • Structural Differences: Replaces the carboxamide and thiophene-methoxyethyl chain with an imidazolinylamino group at position 3.
  • Pharmacology: Acts as a centrally active myotonolytic agent, inhibiting α- and γ-rigidity in rats without significant sedation.
  • Key Contrast : The target compound’s carboxamide and thiophene substituents may direct it toward peripheral targets or alter CNS penetration compared to DS 103-282.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structural Differences : Substitutes benzothiadiazole with a benzamide-thiazole system.
  • Pharmacology : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions, critical in anaerobic metabolism.
  • Key Contrast : The benzothiadiazole core’s electron deficiency may confer distinct redox or binding properties compared to benzamide-thiazole hybrids.

Carboxamide Derivatives with Heterocyclic Substituents

Dasatinib (BMS-354825)
  • Structural Differences : Contains a thiazole-carboxamide linked to a pyrimidine-piperazine moiety.
  • Pharmacology : Potent pan-Src kinase inhibitor (IC₅₀ ~1 nM) used in leukemia.
  • Key Contrast : The target compound lacks the pyrimidine-piperazine motif critical for kinase binding, suggesting divergent therapeutic applications.
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
  • Structural Differences : Benzoxazole replaces benzothiadiazole, with methoxybenzamide and methylphenyl groups.
  • Pharmacology : Undefined in evidence, but benzoxazoles are associated with anti-inflammatory and antimicrobial activities.
  • Key Contrast : Benzoxazole’s oxygen atom may reduce electron deficiency compared to benzothiadiazole, altering reactivity or target affinity.

Substituent-Driven Activity Comparisons

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Structural Differences : Lacks the carboxamide and methoxyethyl-thiophene chain.
  • Pharmacology : Benzothiazoles exhibit antitumor and antimicrobial activities.
  • Key Contrast : The absence of a carboxamide group likely limits hydrogen-bonding interactions critical for enzyme inhibition.
Compound 7b (from )
  • Structural Differences : Thiadiazole derivative with a 4-methyl-2-phenylthiazole substituent.
  • Pharmacology : Anticancer activity against HepG-2 (IC₅₀ = 1.61 ± 1.92 μg/mL).
  • Key Contrast : The target compound’s benzothiadiazole-thiophene architecture may influence cytotoxicity mechanisms or potency.

Pharmacological and SAR Considerations

Compound Core Structure Key Substituents Reported Activity
Target Compound Benzothiadiazole 5-carboxamide, 5-chlorothiophen-2-yl Not reported in evidence
DS 103-282 Benzothiadiazole 4-imidazolinylamino, 5-chloro Myotonolytic (CNS)
Dasatinib Thiazole-carboxamide Pyrimidine-piperazine Pan-Src kinase inhibition
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-thiazole 2,4-difluorobenzamide, 5-chloro-thiazole PFOR enzyme inhibition
  • SAR Trends :
    • Electron-deficient cores (e.g., benzothiadiazole) enhance interactions with electron-rich biological targets.
    • Chlorine atoms improve lipophilicity and metabolic stability.
    • Carboxamide groups enable hydrogen bonding, critical for enzyme inhibition (e.g., PFOR in ).

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its potential pharmacological properties. The structural formula can be represented as follows:

N 2 5 chlorothiophen 2 yl 2 methoxyethyl 2 1 3 benzothiadiazole 5 carboxamide\text{N 2 5 chlorothiophen 2 yl 2 methoxyethyl 2 1 3 benzothiadiazole 5 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions .
  • Gene Expression Regulation : The compound may affect the transcription of genes involved in critical biological processes, potentially leading to therapeutic effects in disease models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. For instance:

  • Cytotoxicity Studies : Various derivatives were screened against human cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition with GI50 values ranging from 0.4 µM to 0.57 µM against MCF7 (breast cancer) and other cell lines .
Cell Line GI50 Value (µM) Reference Compound
MCF70.575-Fluorouracil
U-9370.4Doxorubicin
THP-10.45Cisplatin

Metabolic Effects

The compound has shown potential in modulating glucose metabolism in models of non-insulin-dependent diabetes mellitus, indicating its role in metabolic regulation.

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .
  • Clinical Relevance : Although still under investigation, preliminary results suggest that derivatives of benzothiadiazole could serve as leads for developing new anticancer therapies due to their favorable pharmacokinetic profiles and low toxicity .

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